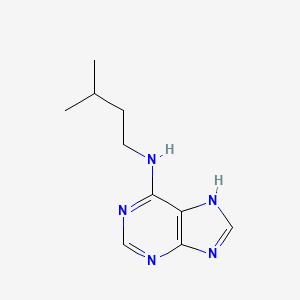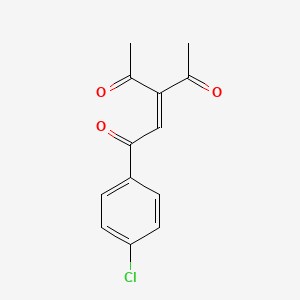
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is an organic compound with the molecular formula C13H11ClO3 It is a derivative of pentenedione, characterized by the presence of an acetyl group and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with acetylacetone in the presence of a base. The reaction proceeds through a Claisen-Schmidt condensation, followed by cyclization to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentene-1,4-dione, 3-acetyl-1-phenyl-: Similar structure but lacks the chlorophenyl group.
Acetophenone: A simpler compound with a phenyl group instead of the chlorophenyl group.
2,4-Pentanedione: A related compound with a simpler structure, lacking the acetyl and chlorophenyl groups.
Uniqueness
2-Pentene-1,4-dione, 3-acetyl-1-(4-chlorophenyl)- is unique due to the presence of both the acetyl and chlorophenyl groups, which confer specific chemical properties and reactivity. These functional groups make the compound versatile for various synthetic applications and provide unique interactions in biological systems.
Propriétés
Numéro CAS |
89201-19-4 |
|---|---|
Formule moléculaire |
C13H11ClO3 |
Poids moléculaire |
250.68 g/mol |
Nom IUPAC |
3-acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione |
InChI |
InChI=1S/C13H11ClO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
Clé InChI |
MUPDMAJBFRJIQO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC(=O)C1=CC=C(C=C1)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


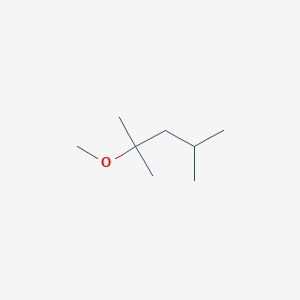
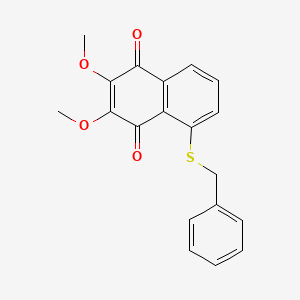
![Benzo[b]thiophene-4,7-dione](/img/structure/B14141682.png)
![(3aR,4R,4aR,7aS,8R,8aR)-6-tert-butyl-3-[4-(prop-2-en-1-yloxy)phenyl]-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14141687.png)
![[(1E,3E)-hepta-1,3-dienyl]boronic Acid](/img/structure/B14141692.png)
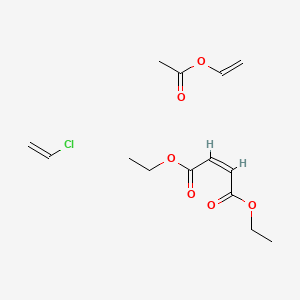
![2H-Naphth[1,2-B]-1,4-oxazin-7-OL,3,4,4A,5,6,10B-](/img/structure/B14141697.png)
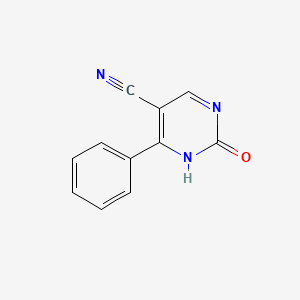
![7-(4-Chlorophenyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14141705.png)
![1-[4-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]methanamine](/img/structure/B14141722.png)
![[2,2'-Bi-1,3,4-oxadiazole]-5,5'-diamine](/img/structure/B14141743.png)


